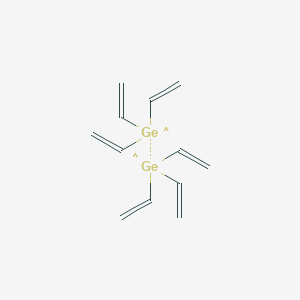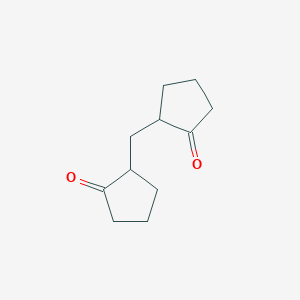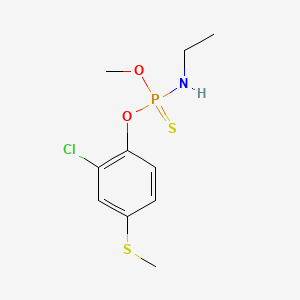
Ethyl phosphoramidothioic acid O-(2-chloro-4-(methylthio)phenyl) O-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl phosphoramidothioic acid O-(2-chloro-4-(methylthio)phenyl) O-methyl ester is a chemical compound with a complex structure that includes a phosphoramidothioic acid core, an ethyl group, and a phenyl ring substituted with chlorine and methylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl phosphoramidothioic acid O-(2-chloro-4-(methylthio)phenyl) O-methyl ester typically involves multiple steps. One common method includes the reaction of a phosphoramidothioic acid derivative with an appropriate phenyl ester. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts like triethylamine or pyridine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl phosphoramidothioic acid O-(2-chloro-4-(methylthio)phenyl) O-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or methylthio groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl phosphoramidothioic acid O-(2-chloro-4-(methylthio)phenyl) O-methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidothioic acid derivatives.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl phosphoramidothioic acid O-(2-chloro-4-(methylthio)phenyl) O-methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoramidothioic acid derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Phenyl esters: Compounds with phenyl ester groups can have similar reactivity but differ in their specific applications and effects.
Uniqueness
Ethyl phosphoramidothioic acid O-(2-chloro-4-(methylthio)phenyl) O-methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
54381-26-9 |
|---|---|
Fórmula molecular |
C10H15ClNO2PS2 |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
N-[(2-chloro-4-methylsulfanylphenoxy)-methoxyphosphinothioyl]ethanamine |
InChI |
InChI=1S/C10H15ClNO2PS2/c1-4-12-15(16,13-2)14-10-6-5-8(17-3)7-9(10)11/h5-7H,4H2,1-3H3,(H,12,16) |
Clave InChI |
KHHCRIPDPIOVAF-UHFFFAOYSA-N |
SMILES canónico |
CCNP(=S)(OC)OC1=C(C=C(C=C1)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


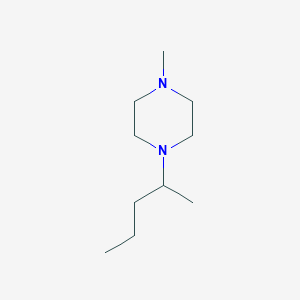
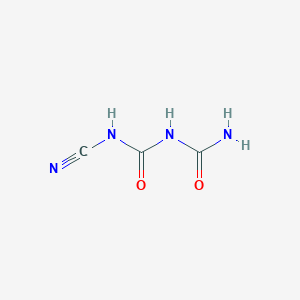
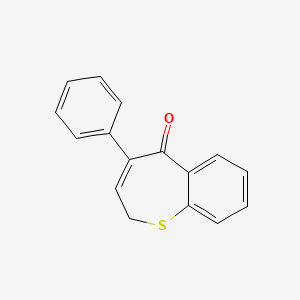

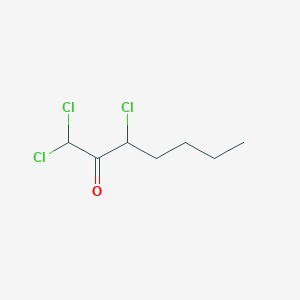

![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
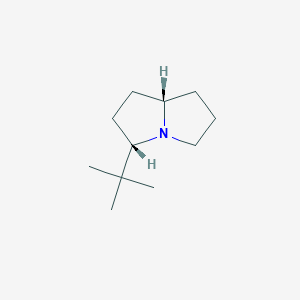
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)

